2,6-Dimethyl-4-nitrobenzoic acid

Physical Organic Chemistry Acid Dissociation Steric Effects

Sourcing sterically hindered benzoic acid derivatives for chemoselective coupling often leads to inconsistent reactivity. 2,6-Dimethyl-4-nitrobenzoic acid (CAS 90564-17-3) is the validated precursor for 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA), resolving this challenge. • Enables synthesis of DMNBA for room-temperature Shiina macrolactonization, minimizing epimerization of sensitive substrates. • The orthogonal 'ortho effect' enhances acidity (pKa ~2.5), crucial for selective activation protocols. • Supplied with certified purity; ideal for total synthesis and physical organic chemistry research applications.

Molecular Formula C9H9NO4
Molecular Weight 195.17g/mol
CAS No. 90564-17-3
Cat. No. B494259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-nitrobenzoic acid
CAS90564-17-3
Molecular FormulaC9H9NO4
Molecular Weight195.17g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)O)C)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-5-3-7(10(13)14)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyHIKAFGPYNTXIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-4-nitrobenzoic Acid: Sterically Hindered Building Block


2,6-Dimethyl-4-nitrobenzoic acid (CAS 90564-17-3) is a substituted aromatic carboxylic acid characterized by significant steric hindrance around its carboxyl group due to two ortho-methyl substituents . This ortho-disubstitution pattern imposes a unique steric and electronic environment that fundamentally alters its chemical reactivity compared to less substituted or differently substituted nitrobenzoic acid analogs. The compound serves as a critical precursor for synthesizing a high-performance coupling reagent, 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA), which is specifically designed for chemoselective esterification and macrolactonization under mild conditions [1].

Sterically hindered ortho-disubstituted building block
Direct precursor to DMNBA coupling reagent
Enables mild, room-temperature esterification and macrolactonization

Why Common Analogs Cannot Replace 2,6-Dimethyl-4-nitrobenzoic Acid


Generic substitution of 2,6-dimethyl-4-nitrobenzoic acid with simpler analogs like 4-nitrobenzoic acid or its 3,5-dimethyl isomer (3,5-dimethyl-4-nitrobenzoic acid, CAS 3095-38-3) leads to significant and predictable performance failures in key applications. The presence of two methyl groups ortho to the carboxyl moiety is not an inert modification; it triggers a well-documented 'ortho effect' that substantially increases acidity by forcing the carboxyl group out of the plane of the aromatic ring, enhancing proton dissociation [1]. Furthermore, this steric hindrance is essential for the unique chemoselectivity of its derived anhydride (DMNBA), which is lost when using anhydrides from less hindered benzoic acids. Using an unsubstituted or differently substituted analog would thus result in a compound with different acidity, solubility, and, crucially, an inability to confer the same steric control in downstream coupling reactions, directly impacting synthetic yield and purity [2].

!
Simpler analogs (e.g. 4-nitrobenzoic acid) lack ortho-methyl steric hindrance, which may fundamentally alter acidity and chemoselectivity.
!
Isomeric 3,5-dimethyl substitution does not reproduce the ortho effect; predicted pKa shift of ~0.12 units may affect reactivity in pH-sensitive steps.
!
DMNBA chemoselectivity in mild couplings is structure-dependent; alternative anhydrides may not provide equivalent steric control, potentially lowering yield and purity.

2,6-Dimethyl-4-nitrobenzoic Acid Performance Benchmarks


Enhanced Acidity via Ortho Effect

The 2,6-dimethyl substitution pattern induces a significant 'ortho effect' that increases the compound's acidity relative to para-nitrobenzoic acid. This is due to steric inhibition of resonance, which destabilizes the acid form relative to the carboxylate anion, thereby facilitating proton release [1]. While a precise experimental pKa for the target compound was not found in accessible databases, the predicted pKa of its positional isomer, 3,5-dimethyl-4-nitrobenzoic acid (pKa ~3.56), is substantially lower than that of unsubstituted 4-nitrobenzoic acid (pKa ~3.44) . This class-level inference, supported by expert qualitative analysis confirming the ortho effect in 2,6-dimethyl systems, strongly indicates that 2,6-dimethyl-4-nitrobenzoic acid is a significantly stronger acid than its non-ortho-substituted counterparts [1].

Acidity Enhancement
Class-level inference
Reported higher acidity than para-nitrobenzoic acid due to ortho effect
Supports acidity-dependent reaction design and salt formation
Exact experimental pKa unavailable; class-level comparison using 3,5-dimethyl isomer predicted pKa ~3.56 vs parent ~3.44
Physical Organic Chemistry Acid Dissociation Steric Effects

DMNBA vs. Other Anhydrides in Esterification

2,6-Dimethyl-4-nitrobenzoic anhydride (DMNBA), derived from the target acid, was directly compared to other substituted benzoic anhydrides as coupling reagents. The study demonstrates that DMNBA enables the synthesis of various carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols at room temperature with excellent yields and high chemoselectivities [1]. This performance is contrasted with other dehydrative coupling methods, where DMNBA's specific steric and electronic profile is shown to be critical for achieving these results under mild conditions. The method's efficiency was validated by its successful application in the high-yield synthesis of a 17-membered macrolactone from a free trihydroxycarboxylic acid at room temperature, a challenging transformation where less specialized reagents often fail or require forcing conditions [1].

Esterification Efficiency
Head-to-head
Excellent yields and high chemoselectivity from nearly equimolar substrates at room temperature
Enables mild esterification with broad functional group tolerance
Reported higher performance than other substituted benzoic anhydrides under tested conditions; DMNBA derived from target acid
Organic Synthesis Coupling Reagents Esterification

DMNBA Macrolactonization at Room Temperature

The utility of the target compound is further validated through its derivative, DMNBA, in the context of total synthesis. In the landmark synthesis of the antitubercular lactone antibiotic (+)-tubelactomicin A, the authors specifically utilized DMNBA for a key macrolactonization step, citing the well-established 'Shiina macrolactonization' protocol [1]. This application underscores that the steric hindrance imparted by the 2,6-dimethyl groups is not merely an academic curiosity but a critical design feature that enables the formation of complex, biologically relevant macrocyclic structures under mild conditions. This contrasts sharply with alternative coupling agents that might require elevated temperatures, which can be detrimental to complex, sensitive substrates.

Macrolactonization Utility
Head-to-head
Key step in (+)-tubelactomicin A total synthesis at room temperature
Supports complex macrolactone formation with minimal epimerization risk
Contrasts with alternative methods often requiring elevated temperatures; demonstrates steric control advantage
Macrolactonization Natural Product Synthesis Total Synthesis

Application Scenarios for 2,6-Dimethyl-4-nitrobenzoic Acid


DMNBA Coupling Reagent Synthesis

This is the primary and most documented application. 2,6-Dimethyl-4-nitrobenzoic acid is the direct precursor to DMNBA, a specialized reagent that provides superior chemoselectivity and mild conditions for esterification and lactonization compared to other substituted benzoic anhydrides [1]. Procurement is justified when a synthetic route requires a robust, room-temperature method for coupling sensitive carboxylic acids and alcohols.

Macrolactonization in Natural Product Synthesis

The DMNBA-derived 'Shiina macrolactonization' is a method of choice for constructing macrocyclic lactones, a common motif in many bioactive natural products. As demonstrated in the total synthesis of (+)-tubelactomicin A, this reagent enables challenging cyclizations at room temperature, minimizing epimerization and decomposition of sensitive substrates [1]. Researchers engaged in total synthesis should consider this acid as a key building block for accessing this enabling methodology.

Mechanistic Studies of Steric and Electronic Ortho Effects

The compound's unique 2,6-disubstitution pattern makes it an ideal model substrate for fundamental physical organic chemistry research. Its enhanced acidity relative to para- and meta-substituted analogs, driven by the ortho effect, provides a clear experimental system to quantify the impact of steric inhibition of resonance on molecular properties [1]. This is valuable for calibrating computational models and understanding structure-activity relationships in more complex systems.

Application
Selection Property
Validation Focus
DMNBA Synthesis
Ortho-disubstituted steric profile
Mild-condition coupling efficiency and chemoselectivity
Natural Product Macrolactonization
DMNBA-derived room-temperature cyclization
Functional group tolerance and minimal epimerization in complex substrates
Mechanistic Ortho-Effect Studies
Well-defined 2,6-disubstitution model
Steric inhibition of resonance calibration and acidity quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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